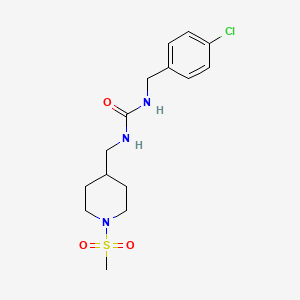

1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Description

1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a urea derivative characterized by two key structural motifs:

- Methylsulfonyl-piperidinylmethyl group: The piperidine ring is substituted at the 1-position with a methylsulfonyl group and linked to the urea via a methylene bridge. This sulfonamide group enhances polarity and may influence metabolic stability and target binding.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3S/c1-23(21,22)19-8-6-13(7-9-19)11-18-15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBDORXJZMWINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a methylsulfonyl group. This can be achieved through the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. The piperidine intermediate reacts with 4-chlorobenzyl chloride under basic conditions to form the desired intermediate.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage. This step is typically carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Mechanisms and Therapeutic Potential

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The exact mechanisms depend on the biological context and target involved. Some notable areas of research include:

- NLRP3 Inflammasome Inhibition : Research indicates that derivatives of this compound may act as inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. By modulating this pathway, they could potentially treat diseases characterized by excessive inflammation .

- Anticancer Activity : Compounds similar to 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation and induce apoptosis. They may target specific signaling pathways involved in tumor growth and survival .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

| Study | Focus | Findings |

|---|---|---|

| Study A | NLRP3 Inflammasome | Demonstrated that specific derivatives inhibited NLRP3 activation, reducing cytokine release in vitro. |

| Study B | Cancer Cell Lines | Showed that treatment with related compounds resulted in significant reductions in cell viability across various cancer lines. |

| Study C | Pharmacokinetics | Evaluated absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable profiles for further development. |

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea with analogs from the evidence:

*Calculated based on molecular formula (C₁₇H₂₁ClN₃O₃S).

Key Observations:

- The methylsulfonyl-piperidinylmethyl group distinguishes it from sulfonyl-substituted analogs (e.g., ), which may alter solubility and target engagement.

- Molecular Weight : The target compound (~395.87 g/mol) falls within the range of typical drug-like molecules, comparable to analogs in the table.

Kinase Inhibition and Drug Design:

Biological Activity

1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a chlorobenzyl moiety and a methylsulfonyl piperidine group, which contribute to its pharmacological properties.

- Molecular Formula : C₁₉H₂₈ClN₃O₂

- Molecular Weight : 365.9 g/mol

- CAS Number : 2034590-86-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. The methylsulfonyl group is believed to enhance the compound's solubility and bioavailability, which may facilitate its therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown:

- Inhibition of Cell Proliferation : These compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanistic Insights : The underlying mechanisms often involve the inhibition of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Similar derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

- Biofilm Disruption : Some studies indicate that these compounds can disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness in clinical settings .

Case Study 1: Antitumor Effects

In a study exploring the antitumor effects of piperidine derivatives, researchers found that this compound exhibited potent antiproliferative activity against human cancer cell lines. The study utilized various assays including:

- MTT Assay : To measure cell viability.

- Flow Cytometry : To analyze apoptosis rates.

Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting high potency compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of a related compound against multiple bacterial strains. The study reported:

- Minimum Inhibitory Concentrations (MIC) : Values ranged from 15.625 µM to 62.5 µM for Gram-positive bacteria, indicating strong antibacterial activity.

- Biofilm Inhibition : The compound showed significant efficacy in preventing biofilm formation by Staphylococcus aureus, with MBIC values demonstrating its potential as a therapeutic agent against resistant strains .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic steps for 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, and how are reaction conditions optimized?

- Answer : Synthesis typically involves sequential alkylation and urea-forming reactions. For example:

Piperidine functionalization : Methylsulfonyl groups are introduced via sulfonylation of piperidine derivatives under anhydrous conditions using triethylamine as a base .

Chlorobenzyl coupling : The 4-chlorobenzyl moiety is attached via nucleophilic substitution, requiring precise temperature control (e.g., 0–5°C for exothermic reactions) .

Urea formation : Carbodiimide-mediated coupling between amines and isocyanates in solvents like dichloromethane or DMF .

- Optimization : Reaction yields are improved by adjusting solvent polarity (e.g., DMF for polar intermediates), catalyst loadings (e.g., 1.2 eq. of EDCI), and monitoring progress via TLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the urea group and methylsulfonyl substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) .

- HPLC-PDA : Purity ≥95% is achieved using reverse-phase C18 columns with methanol/water gradients .

Q. What are the common synthetic impurities, and how are they mitigated?

- Answer : Major impurities include unreacted sulfonyl-piperidine intermediates or di-urea byproducts. These are removed via:

- Flash Chromatography : Using silica gel and eluents like ethyl acetate/hexane (3:7 ratio) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can structural contradictions in biological activity data across experimental models be resolved?

- Answer : Discrepancies (e.g., varying IC values in cell vs. enzyme assays) require:

Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cellular assays .

Metabolic Stability Checks : Assess compound degradation in liver microsomes to rule out false negatives .

Model Validation : Confirm target expression levels in cellular models via qPCR or Western blot .

Q. What strategies enhance the compound’s pharmacological profile through structure-activity relationship (SAR) studies?

- Answer :

- Substituent Modulation : Replace the 4-chlorobenzyl group with fluorophenyl to improve lipophilicity (logP) and blood-brain barrier penetration .

- Piperidine Modifications : Introduce sp-hybridized carbons via cyclopropane-fused piperidines to reduce off-target effects .

- Urea Bioisosteres : Replace urea with thiourea or cyanoguanidine to enhance metabolic stability .

Q. How does computational modeling guide the design of derivatives with improved target specificity?

- Answer :

- Molecular Docking : AutoDock Vina predicts binding poses to enzymes (e.g., kinases) by optimizing hydrogen bonds with the urea moiety .

- MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories, identifying critical residues for interaction .

- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent electronegativity with inhibitory potency .

Methodological Guidance

Q. What protocols ensure reproducibility in multi-step synthesis?

- Answer :

- Stepwise Intermediate Characterization : Isolate and characterize each intermediate via H NMR and LC-MS before proceeding .

- Stoichiometric Precision : Use syringe pumps for slow reagent addition (<0.1 mL/min) in exothermic steps .

Q. How are solubility challenges addressed in in vitro assays?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.